1-(3,4-Dichlorophenyl)-3-hydroxyurea
Description
Contextualization within Hydroxyurea (B1673989) Analogues and Dichlorophenyl Urea (B33335) Compounds
1-(3,4-Dichlorophenyl)-3-hydroxyurea is a hybrid structure that incorporates the key pharmacophores of both hydroxyurea and dichlorophenyl ureas. Hydroxyurea, a simple molecule, is a well-established clinical agent used in the treatment of myeloproliferative disorders, sickle cell anemia, and certain cancers. wikipedia.orgdrugbank.commdpi.com Its primary mechanism of action involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. wikipedia.orgresearchgate.netnih.gov This inhibition leads to cell cycle arrest, primarily in the S-phase, and can induce apoptosis. mdpi.commedchemexpress.com The exploration of hydroxyurea analogues aims to enhance efficacy, selectivity, and overcome resistance. nih.gov
On the other hand, dichlorophenyl urea compounds have demonstrated a range of biological activities, notably as herbicides and, more recently, as potential anticancer agents. atamanchemicals.comnih.gov Diuron (B1670789), or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a widely used herbicide that acts by inhibiting photosynthesis. atamanchemicals.com In the realm of medicinal chemistry, compounds like 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) have shown promising anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including melanoma and lung cancer. nih.govnih.gov The dichlorophenyl motif is therefore recognized as a significant contributor to the bioactivity of these molecules.
Rationale for Academic Investigation of the Chemical Compound
The academic investigation of this compound is driven by the hypothesis that combining the key structural features of hydroxyurea and dichlorophenyl ureas could lead to a novel compound with unique or enhanced biological properties. The rationale for its study is multifaceted:
Synergistic or Novel Mechanism of Action: The presence of both the hydroxyurea moiety, known to target ribonucleotide reductase, and the dichlorophenyl group, implicated in other cytotoxic pathways, raises the possibility of a dual-acting agent. This could lead to synergistic effects, overcoming resistance mechanisms associated with single-target agents.
Modulation of Physicochemical Properties: The addition of the dichlorophenyl group to the hydroxyurea scaffold can significantly alter its lipophilicity, membrane permeability, and metabolic stability. These modifications could influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to improved bioavailability and cellular uptake.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound are crucial for building a comprehensive understanding of the structure-activity relationships within this class of compounds. By systematically modifying the substitution pattern on the phenyl ring and the urea linkage, researchers can probe the specific interactions that govern biological activity.
Historical Perspective of Related Chemical Entities in Research
The journey of the parent compounds of this compound has a rich history. Hydroxyurea was first synthesized in 1869 but its biological effects were not recognized until the 1920s. wikipedia.orgmdpi.com Its potential as an antitumor agent was realized in the 1960s, leading to its eventual approval for clinical use. mdpi.comnih.govacs.org The discovery of its ability to increase fetal hemoglobin levels in the 1990s revolutionized the treatment of sickle cell disease. youtube.comnih.gov
The history of dichlorophenyl ureas is rooted in agrochemical research, with Diuron being a prominent example commercialized for weed control. atamanchemicals.com The transition of urea-based compounds into medicinal chemistry has been a more recent development, with the urea moiety now considered a "privileged scaffold" in drug discovery. frontiersin.orgrsc.org The success of urea-containing kinase inhibitors like Sorafenib has spurred further interest in this chemical class. frontiersin.org The investigation of compounds like COH-SR4 highlights the ongoing exploration of dichlorophenyl ureas as potential anticancer therapeutics. nih.govnih.gov
Current Research Landscape and Emerging Areas for the Chemical Compound
While specific research on this compound is not extensively documented in publicly available literature, the current research landscape for its parent compound classes provides a clear trajectory for its potential investigation.
Table 1: Current Research Focus on Related Compound Classes
| Compound Class | Primary Research Areas | Key Research Findings |
| Hydroxyurea Analogues | - Overcoming drug resistance- Enhancing anticancer efficacy- Developing novel nitric oxide donors | - Aromatic N-hydroxyureas show faster reaction rates with oxyhemoglobin. nih.gov- Combination therapies with other chemotherapeutic agents show synergistic effects. researchgate.netnih.gov |
| Dichlorophenyl Ureas | - Anticancer drug discovery- Elucidation of cytotoxic mechanisms- Development of targeted therapies | - COH-SR4 inhibits proliferation and induces apoptosis in melanoma and lung cancer cells. nih.govnih.gov- Some dichlorophenyl ureas act as electron transport inhibitors. nih.gov |
Emerging areas for the investigation of this compound would likely involve:
Antiproliferative Screening: Evaluating its cytotoxic effects against a panel of cancer cell lines to identify potential therapeutic targets.
Mechanistic Studies: Investigating its effect on ribonucleotide reductase activity, induction of apoptosis, and other cellular pathways to elucidate its mechanism of action.
Comparative Analysis: Directly comparing its biological activity to that of hydroxyurea and other dichlorophenyl urea compounds to understand the contribution of each structural component.
Identification of Key Academic Research Gaps and Future Directions
The primary research gap is the lack of specific biological data for this compound itself. While the properties of its parent molecules are well-studied, the unique profile of the hybrid compound remains to be determined.
Future research should focus on:
Chemical Synthesis and Characterization: The development of a robust and efficient synthetic route to produce this compound in sufficient quantities for biological testing.
In Vitro Biological Evaluation: A comprehensive assessment of its activity in various biological assays, including cytotoxicity, enzyme inhibition, and cell cycle analysis.
Structure-Activity Relationship (SAR) Elucidation: The synthesis and testing of a library of analogues with variations in the substitution pattern of the dichlorophenyl ring to establish clear SAR.
Computational Modeling: The use of in silico methods to predict its binding modes with potential biological targets and to guide the design of more potent analogues.
The exploration of this compound represents a logical and promising step in the ongoing quest for novel therapeutic agents. By leveraging the knowledge gained from the extensive research on hydroxyurea and dichlorophenyl urea compounds, the scientific community can systematically investigate the potential of this hybrid molecule in chemical biology and medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
31225-17-9 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)10-7(12)11-13/h1-3,13H,(H2,10,11,12) |
InChI Key |
VKYZMAVGJARVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NO)Cl)Cl |
Other CAS No. |
31225-17-9 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3,4 Dichlorophenyl 3 Hydroxyurea
Precursor Synthesis and Intermediate Characterization
The primary and most crucial precursor for the synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea is 3,4-Dichlorophenyl isocyanate . This intermediate is typically synthesized from 3,4-Dichloroaniline .
The industrial synthesis of 3,4-Dichlorophenyl isocyanate involves the phosgenation of 3,4-Dichloroaniline. google.compatsnap.com In this process, 3,4-Dichloroaniline is treated with phosgene (B1210022) (COCl₂) in an inert organic solvent, such as xylene or dichlorobenzene. google.com The reaction proceeds in two main stages: a low-temperature phosgenation followed by a high-temperature step to ensure complete conversion and minimize side reactions. This two-step temperature profile improves reaction efficiency and yields a product of high purity (over 98%) with a total yield that can exceed 97%. google.com
Reaction Scheme for Precursor Synthesis:
Cl₂C₆H₃NH₂ (3,4-Dichloroaniline) + COCl₂ (Phosgene) → Cl₂C₆H₃NCO (3,4-Dichlorophenyl isocyanate) + 2HCl
The primary intermediate, 3,4-Dichlorophenyl isocyanate, is a white to yellow crystalline solid. wikipedia.orgnih.gov Characterization of this intermediate is essential to ensure purity before its use in the subsequent reaction. Standard analytical techniques are employed for this purpose:
Infrared (IR) Spectroscopy: The most prominent characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears around 2250–2275 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the dichlorophenyl ring, showing the characteristic aromatic proton signals and carbon resonances with splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.
Mass Spectrometry (MS): This technique confirms the molecular weight of the intermediate (188.01 g/mol ) and its isotopic pattern, which is distinctive due to the presence of two chlorine atoms. nih.gov
Reaction Pathways and Synthetic Routes to the Chemical Compound
The most direct and common synthetic route to this compound involves the nucleophilic addition of hydroxylamine (B1172632) to 3,4-Dichlorophenyl isocyanate. google.com This reaction is analogous to the formation of ureas from isocyanates and amines.
Primary Synthetic Route: The reaction is typically carried out by treating a solution of 3,4-Dichlorophenyl isocyanate in a suitable aprotic solvent with hydroxylamine (NH₂OH). The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of the N-substituted hydroxyurea (B1673989) product.
Reaction Scheme for this compound Synthesis:
Cl₂C₆H₃NCO (3,4-Dichlorophenyl isocyanate) + NH₂OH (Hydroxylamine) → Cl₂C₆H₃NHC(=O)NHOH (this compound)
Alternative, though less direct, synthetic pathways for N-substituted hydroxyureas exist, which could theoretically be adapted. One such method involves reacting an amine with an O-protected carbamate, such as 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by deprotection. researchgate.net However, the isocyanate route is generally preferred for its efficiency and high yield.
Optimization of Synthesis Parameters for Research Scale Production
For the production of this compound at a research scale, optimization of the reaction parameters is critical to maximize yield and purity while minimizing side products. Key parameters for the reaction between 3,4-Dichlorophenyl isocyanate and hydroxylamine include:
| Parameter | Optimal Condition/Consideration | Rationale |
| Solvent | Aprotic polar solvents (e.g., THF, DMF, Acetonitrile) | These solvents effectively dissolve the reactants without reacting with the highly reactive isocyanate group. google.com |
| Temperature | Low to ambient temperature (0 °C to 25 °C) | The reaction is typically exothermic. Maintaining a low temperature controls the reaction rate, prevents the formation of side products from overheating, and avoids potential degradation of the hydroxylamine or the product. |
| Stoichiometry | Slight excess of hydroxylamine | Using a slight excess of hydroxylamine can help drive the reaction to completion, ensuring all the isocyanate is consumed. However, a large excess should be avoided to simplify purification. |
| Reaction Time | Monitored by TLC or HPLC | The reaction is generally rapid, but completion should be monitored to determine the optimal time for workup, preventing potential degradation over extended periods. |
| Purification | Recrystallization | After the reaction is complete, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and any side products. orgsyn.org |
This table is interactive. Users can sort the columns to review the parameters.
Derivatization Strategies and Analogue Synthesis for Structure-Activity Studies
Derivatization of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the chemical features essential for its biological or chemical activity.
Modifying the hydroxyurea moiety by adding substituents to the nitrogen or oxygen atoms can significantly alter the compound's properties, such as its acidity, lipophilicity, and chelating ability.
N-Substitution: Alkyl or aryl groups can be introduced on the terminal nitrogen atom (-NHOH). This is typically achieved by using a substituted hydroxylamine (e.g., R-NHOH) in the initial synthesis reaction with the isocyanate. Alternatively, selective alkylation of the N-H group post-synthesis can be performed, though this may require protecting groups to prevent reaction at the more acidic O-H group.
O-Substitution: O-substituted analogues are prepared by reacting the isocyanate with an O-substituted hydroxylamine (NH₂-OR). A common strategy involves using an O-benzylhydroxylamine, which can be subsequently deprotected via catalytic hydrogenation if the free hydroxyl group is desired. researchgate.net This approach allows for the synthesis of a wide range of O-alkoxy and O-aryloxy derivatives.
| Analogue Type | Synthetic Precursor | Resulting Structure |
| N-Alkyl Analogue | R-NHOH | Cl₂C₆H₃NHC(=O)N(R)OH |
| O-Alkyl Analogue | NH₂-OR | Cl₂C₆H₃NHC(=O)NHOR |
This table provides examples of synthetic strategies for generating N- and O-substituted analogues.
The hydroxyurea functional group is a known chelating agent for various metal ions. nih.gov It can act as a bidentate ligand, coordinating with a metal center through the carbonyl oxygen and the hydroxylamino oxygen or nitrogen atoms. This chelating property is analogous to that observed in structurally similar thiourea (B124793) derivatives, which form stable complexes with transition metals like copper(II), nickel(II), palladium(II), and platinum(II). doi.orgmdpi.com
The formation of metal complexes with this compound would typically involve reacting the compound with a metal salt (e.g., MCl₂ or M(ClO₄)₂) in a suitable solvent. doi.org Spectroscopic studies (UV-Vis, IR) and potentiometric titrations can be used to characterize these complexes and determine their stability and stoichiometry. nih.gov The ability to form such complexes is significant for research into the compound's mechanism of action, as interactions with metalloenzymes are often a key factor in the activity of hydroxyurea-based compounds. nih.gov
For certain research applications, such as developing targeted delivery systems or creating reusable reagents, this compound can be covalently attached to a polymer backbone. findaphd.com This creates a polymer-drug conjugate with modified properties, such as increased water solubility, altered pharmacokinetic profiles, and the potential for targeted delivery via the enhanced permeability and retention (EPR) effect. nih.govimrpress.com
Common strategies for creating such conjugates include:
Linkage via a Functional Group: A linker molecule with a reactive group (e.g., a carboxylic acid or an amine) can be first attached to the dichlorophenyl ring of the parent compound. This functionalized derivative is then coupled to a polymer backbone, such as polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, using standard coupling chemistry (e.g., amide bond formation). imrpress.com
Use of Biodegradable Linkers: For applications studying drug release, linkers that are sensitive to specific biological conditions (e.g., low pH in lysosomes or specific enzymes overexpressed in certain tissues) can be used. findaphd.comnih.gov An example is the tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG), which is cleavable by lysosomal enzymes. imrpress.com
Solid-Phase Synthesis: The compound can be attached to a solid support (polymeric resin) to facilitate the synthesis of a library of derivatives for high-throughput screening. researchgate.net
These polymer conjugates are advanced research tools that enable more sophisticated studies into the compound's behavior in complex biological systems.
Green Chemistry Approaches in this compound Synthesis Research
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, driven by the need for more sustainable and environmentally friendly chemical processes. rsc.orgnih.gov Traditional methods for the synthesis of urea (B33335) derivatives often involve the use of hazardous reagents such as phosgene and isocyanates, which raise significant safety and environmental concerns. rsc.org Green chemistry approaches aim to address these issues by developing alternative synthetic routes that are safer, more efficient, and generate less waste.
One of the most promising green alternatives for the synthesis of urea derivatives involves the use of carbon dioxide (CO2) as a C1 source. cas.cnrsc.org This approach is particularly attractive as it utilizes a renewable and non-toxic feedstock while also contributing to carbon capture and utilization. The direct synthesis of ureas from amines and CO2 represents a significant advancement in green chemistry. cas.cn Although this method has been primarily demonstrated for aliphatic amines, research is ongoing to extend its applicability to aromatic amines, which would be relevant for the synthesis of this compound.
Another key aspect of green chemistry is the use of catalytic methods to improve reaction efficiency and reduce waste. The synthesis of N-aryl hydroxylamines, a potential precursor for N-aryl-N'-hydroxyureas, can be achieved through the catalytic hydrogenation of nitroaromatics. rsc.org The use of supported platinum catalysts has shown high yields and selectivity under mild conditions, representing a greener alternative to traditional reduction methods that often use stoichiometric amounts of reducing agents.
The choice of solvent is also a critical consideration in green synthesis. Many traditional organic solvents are volatile, toxic, and flammable. The development of greener solvent alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a chemical process. rsc.org For the synthesis of urea derivatives, reactions in the absence of a solvent or in greener solvents are being explored. cas.cn
The principles of atom economy and energy efficiency are also central to green chemistry. Synthetic routes that maximize the incorporation of all starting materials into the final product and that can be carried out at lower temperatures and pressures are preferred. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent use.
While specific green synthesis protocols for this compound are not extensively detailed in the current literature, the application of these general green chemistry principles holds significant potential for developing more sustainable manufacturing processes for this and other related compounds.
Table of Green Chemistry Approaches for Urea and Hydroxylamine Synthesis
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Potential Application for this compound Synthesis |
| Alternative Feedstocks | Use of phosgene or isocyanates | Use of carbon dioxide (CO2) with amines | Direct synthesis from 3,4-dichloroaniline, hydroxylamine, and CO2. |
| Catalysis | Stoichiometric reducing agents for nitro group reduction | Catalytic hydrogenation of nitroaromatics (e.g., using Pt/SiO2) | Synthesis of N-(3,4-dichlorophenyl)hydroxylamine from 1,2-dichloro-4-nitrobenzene. rsc.org |
| Safer Solvents | Use of volatile organic compounds (VOCs) | Solvent-free reactions or use of greener solvents (e.g., water, ionic liquids) | Conducting the synthesis in water or under solvent-free conditions. rsc.orgcas.cn |
| Waste Reduction | Multi-step synthesis with purification of intermediates | One-pot synthesis | Developing a one-pot reaction to form the final product from starting materials. |
| Energy Efficiency | High-temperature and high-pressure reactions | Reactions at ambient temperature and pressure | Utilizing highly active catalysts to enable milder reaction conditions. |
Molecular and Cellular Mechanisms of Action of 1 3,4 Dichlorophenyl 3 Hydroxyurea
Enzymatic Target Identification and Inhibition Kinetics
Ribonucleotide Reductase (RR) Inhibition Studies
There is no specific research available that details the inhibition of Ribonucleotide Reductase by 1-(3,4-Dichlorophenyl)-3-hydroxyurea. All detailed mechanistic studies, including the interaction with the M2 subunit's tyrosyl free radical and the subsequent depletion of the deoxyribonucleotide triphosphate (dNTP) pool, have been conducted on hydroxyurea (B1673989). mdpi.comnih.govdrugbank.com These studies establish that hydroxyurea quenches the tyrosyl free radical essential for the enzyme's catalytic activity, thereby inhibiting DNA synthesis. drugbank.com This inhibition leads to a depletion of dNTPs, which in turn slows or arrests DNA replication. mdpi.comnih.gov
Phosphoserine Phosphatase (PSP) Inhibition Studies
No studies were found that investigate the effect of this compound on Phosphoserine Phosphatase (PSP) or its homologues in Mycobacterium avium (SerB).
Investigation of Other Potential Enzyme Targets
While there is no direct evidence for this compound, a study on a structurally related compound, N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, demonstrated its activity as a reducing agent for 5-, 12-, and 15-lipoxygenases. nih.gov This suggests that the general chemical structure may have the potential to interact with lipoxygenases, but this cannot be confirmed for this compound without specific research.
Modulation of DNA Replication and Repair Processes
All available information on the modulation of DNA replication and repair processes relates to hydroxyurea. Hydroxyurea is a well-known agent that causes replication stress by stalling replication forks due to dNTP depletion. nih.govnih.gov This stalling activates the S-phase checkpoint, a cellular response to ensure genomic integrity. nih.gov Furthermore, by inhibiting ribonucleotide reductase, hydroxyurea also affects DNA repair mechanisms that require a supply of dNTPs. drugbank.com There is no specific data available on how the 3,4-dichlorophenyl substitution on the hydroxyurea molecule would alter these activities.
DNA Synthesis Inhibition Mechanisms
The primary mechanism by which this compound inhibits DNA synthesis is through the targeted inactivation of the enzyme ribonucleotide reductase (RNR). nih.govmdpi.com RNR is fundamentally crucial for DNA replication and repair, as it catalyzes the conversion of ribonucleoside diphosphates into their corresponding deoxyribonucleoside diphosphates (dNDPs). nih.gov This reaction is the rate-limiting step in the biosynthesis of all four deoxyribonucleotide triphosphates (dNTPs), the essential precursors for DNA synthesis. mdpi.com
The compound acts as a direct inhibitor of RNR by scavenging a critical tyrosyl free radical within the smaller R2 subunit (or β2 subunit) of the enzyme. mdpi.com This radical is indispensable for the catalytic activity of RNR. By quenching this radical via a one-electron transfer, the compound effectively halts the production of dNTPs. mdpi.com The resulting depletion of the intracellular dNTP pool leads to the slowing and eventual stalling of DNA polymerase movement along the DNA template at replication forks, thereby arresting DNA synthesis. mdpi.com
Recent research has uncovered a complementary mechanism of action involving the generation of reactive oxygen species (ROS). nih.gov Incubation with the compound has been shown to increase ROS production within cell nuclei. nih.gov These ROS can directly inhibit the activity of replicative DNA polymerases (such as Pol α, Pol δ, and Pol ε) by oxidizing the iron-sulfur (Fe-S) clusters that are integral to their structure. nih.gov This oxidative damage can cause the polymerase complexes to dissociate, leading to a loss of their ability to bind to the DNA substrate, which further contributes to the cessation of DNA replication. nih.gov
DNA Repair Pathway Interference
The inhibition of DNA synthesis and the stalling of replication forks induced by this compound create a condition known as replication stress. nih.govnih.gov This stress is a potent trigger for the S-phase checkpoint, a highly conserved intracellular signaling pathway critical for maintaining genomic stability. mdpi.com The primary sensor kinase in this pathway in higher eukaryotes is Ataxia Telangiectasia and Rad3-related (ATR). nih.gov
When replication forks stall, the continued unwinding of DNA by helicase enzymes in the absence of polymerase activity leads to the accumulation of stretches of single-stranded DNA (ssDNA). This ssDNA is rapidly coated by Replication Protein A (RPA), which serves as a platform to recruit and activate the ATR kinase. nih.gov Once activated, ATR initiates a signaling cascade, primarily through the effector kinase Chk1, which orchestrates the cellular response to replication stress. nih.gov
This checkpoint activation has several key outcomes:
Stabilization of Stalled Forks: The checkpoint prevents the collapse of stalled replication forks, which could otherwise lead to the formation of DNA double-strand breaks and chromosomal damage. nih.govmdpi.com
Inhibition of Mitotic Entry: The ATR-Chk1 pathway leads to the inactivation of Cdc25 phosphatases, which are required to activate the Cyclin B-Cdk1 complex that drives entry into mitosis. This delays cell cycle progression, providing time for the cell to resolve the replication stress. nih.gov
Upregulation of RNR Activity: The checkpoint can paradoxically stimulate RNR activity to help replenish the depleted dNTP pools, facilitating the recovery of replication forks. mdpi.com
Activation of Dormant Origins: To complete DNA replication, the checkpoint can trigger the firing of nearby dormant replication origins. nih.gov
If the checkpoint is non-functional or the stress is prolonged, the stalled forks can collapse, generating significant DNA damage and leading to cell death. mdpi.com
Selective Reduction of Episomal DNA
The compound has been shown to selectively eliminate or reduce the copy number of certain extrachromosomal DNA elements, known as episomes, particularly those of viral origin. nih.govnih.gov This effect is notably documented for Epstein-Barr virus (EBV) episomes in latently infected cells. nih.govnih.govoup.com The mechanism for this reduction is linked to an alteration of the episome's replication timing. nih.gov Normally, EBV genomes replicate in the mid-to-late S phase; however, treatment with the compound shifts their replication to an earlier point in the cell cycle. nih.gov This acceleration of replication timing is correlated with reduced episome stability and subsequent loss from the host cell. nih.gov This effect may be related to changes in chromatin organization at the viral origin of replication (OriP), including histone hyperacetylation. nih.gov
The impact on other viral episomes, such as those of Human Papillomavirus (HPV), is more complex. Some studies report that the compound has no significant effect on HPV episome numbers, suggesting that replication stress alone is not sufficient to cause their instability. nih.govasm.org However, other research indicates that under the replication stress induced by the compound, DNA repair factors like RAD51 and BRCA1 are preferentially recruited to HPV genomes at the expense of cellular DNA. asm.orgnih.gov This differential recruitment could manipulate DNA repair pathways to facilitate viral genome amplification or, conversely, affect their stable maintenance. asm.orgnih.gov
Cell Cycle Progression and Arrest Mechanisms
S-Phase Specificity and Arrest Induction
The action of this compound is most pronounced during the S-phase of the cell cycle, which is the period dedicated to DNA replication. mdpi.com This specificity is a direct consequence of its primary mechanism of action: the inhibition of ribonucleotide reductase. nih.gov The activity of RNR and the levels of its R2 subunit are tightly regulated during the cell cycle, reaching their maximum levels during S-phase to meet the high demand for dNTPs required for DNA synthesis. mdpi.com
By depleting the dNTP pools, the compound causes replication forks to stall, which, as previously described, activates the S-phase checkpoint. nih.govmdpi.com A primary function of this checkpoint is to halt cell cycle progression, effectively arresting cells in S-phase. nih.gov This arrest prevents cells with incompletely replicated or damaged DNA from proceeding into mitosis, which would lead to genomic instability and potential cell death. nih.gov Due to the reversibility of its inhibitory effect on RNR, the compound is widely used in laboratory settings to synchronize cell populations in S-phase for research purposes. nih.govmdpi.com
G0/G1 Phase Arrest Induction and Regulation
While the compound's primary impact is in the S-phase, it can also influence the G1 phase and the transition into S-phase. RNR activity is naturally suppressed in the G0/G1 phase through transcriptional repression and protein degradation mechanisms. mdpi.com Exposing cells in G1 phase to the compound can prevent them from successfully initiating DNA replication and progressing into S-phase. This is because the inhibition of RNR prevents the necessary expansion of dNTP pools that must occur at the G1/S boundary to support the commencement of DNA synthesis. Therefore, cells can be effectively arrested at the G1/S transition.
Associated Cell Cycle Regulator Modulation (e.g., Cyclins, CDKs, CDK inhibitors like p21, p27)
The cell cycle arrest induced by this compound is mediated by the modulation of key cell cycle regulatory proteins. The activation of the ATR/Chk1 checkpoint pathway in response to replication stress directly impacts the core cell cycle machinery.
Key modulations include:
Cyclin-Dependent Kinases (CDKs) and Cyclins: The S-phase checkpoint pathway ultimately prevents the activation of CDK1-Cyclin B, the complex that drives mitotic entry. nih.gov This is achieved through the inhibitory phosphorylation of CDK1, a step controlled by the Cdc25 phosphatase, which is itself inhibited by the Chk1 kinase. nih.gov Earlier in the cycle, progression through G1 and entry into S-phase is controlled by CDK4/6-Cyclin D and CDK2-Cyclin E complexes. The checkpoint can indirectly influence these by maintaining the inhibition of S-phase promoting factors until replication stress is resolved.
CDK Inhibitors (p21, p27): The CDK inhibitors p21 (CDKN1A) and p27 (CDKN1B) are critical regulators of the G1/S transition. These proteins can bind to and inhibit the activity of CDK2-Cyclin E and CDK2-Cyclin A complexes. The expression of p21 is famously upregulated by the p53 tumor suppressor protein in response to DNA damage. The replication stress and potential DNA damage caused by the compound can lead to the stabilization of p53 and the subsequent induction of p21, which helps to enforce the cell cycle arrest. This provides a mechanism to halt cell cycle progression, allowing time for DNA repair before committing to replication.
Data Tables
Table 1: Summary of Molecular Mechanisms
| Mechanism | Primary Target | Key Effect | Consequence |
|---|---|---|---|
| DNA Synthesis Inhibition | Ribonucleotide Reductase (RNR) | Quenching of tyrosyl radical | Depletion of dNTP pools, stalling of DNA polymerase. mdpi.com |
| DNA Repair Interference | Stalled Replication Forks | Accumulation of ssDNA | Activation of ATR/Chk1 S-phase checkpoint pathway. nih.gov |
| Episomal DNA Reduction | Viral Episome Replication | Alteration of replication timing | Reduced stability and loss of episomes (e.g., EBV). nih.gov |
Table 2: Key Cell Cycle Regulators Modulated
| Regulator Class | Specific Examples | Role in Induced Arrest |
|---|---|---|
| Sensor Kinase | ATR | Detects stalled replication forks and initiates the checkpoint signal. nih.gov |
| Effector Kinase | Chk1 | Phosphorylates downstream targets (e.g., Cdc25) to halt cell cycle progression. nih.gov |
| CDK/Cyclin Complexes | CDK1-Cyclin B | Kept in an inactive state to prevent entry into mitosis. nih.gov |
| CDK Inhibitors | p21, p27 | Inhibit CDK2 complexes to help enforce G1/S arrest in response to DNA damage signals. |
Induction of Programmed Cell Death and Differentiation
The compound this compound has been investigated for its ability to induce programmed cell death, or apoptosis, and promote cellular differentiation in cancer cell lines. Research, particularly on closely related novel dichlorophenyl urea (B33335) compounds, has demonstrated significant anti-proliferative effects through these mechanisms. nih.gov
Apoptosis Induction Pathways
Treatment with dichlorophenyl urea compounds has been shown to promote mitochondrial-dependent apoptosis. nih.gov This intrinsic pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells.
Studies on novel dichlorophenyl urea compounds, such as SR4 and SR9, which share structural similarities with this compound, have elucidated a clear mitochondrial-dependent apoptotic cascade in human leukemia HL-60 cells. nih.gov This process involves a collapse in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net The release of cytochrome c is a pivotal event that initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. researchgate.net
Specifically, the activation of initiator caspase-9 has been observed, which in turn activates executioner caspases, including caspase-3 and caspase-7. nih.gov The activation of these executioner caspases is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. annlabmed.org One of the key substrates of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. annlabmed.orgnih.gov The degradation of PARP by caspase-3 is a well-established marker of apoptosis and was observed in HL-60 cells treated with these compounds. nih.gov
Table 1: Key Events in Mitochondrial-Dependent Apoptosis Induced by Dichlorophenyl Urea Compounds
| Apoptotic Event | Observation in HL-60 Cells | Reference |
|---|---|---|
| Mitochondrial Membrane Potential | Collapse | nih.gov |
| Cytochrome c Release | Increased cytosolic levels | nih.gov |
| Caspase Activation | Increased expression of caspase-3, -7, and -9 | nih.gov |
| PARP Degradation | Cleavage of PARP protein | nih.gov |
A characteristic feature of apoptosis is the fragmentation of nuclear DNA into nucleosomal units. nih.gov This process is a result of the activation of endonucleases following the caspase cascade. In studies involving dichlorophenyl urea compounds, DNA fragmentation was confirmed as a hallmark of the induced apoptosis in HL-60 cells. nih.gov This was demonstrated through techniques such as agarose (B213101) gel electrophoresis, which reveals a "ladder" pattern characteristic of apoptotic DNA cleavage. nih.gov The presence of DNA fragmentation provides further evidence that these compounds induce cell death through an organized and programmed apoptotic process. nih.gov
Cellular Differentiation Promotion (e.g., HL-60 cells)
In addition to inducing apoptosis, this compound and related compounds have been shown to promote cellular differentiation, particularly in the human promyelocytic leukemia cell line, HL-60. nih.gov These cells are known to be able to differentiate into mature myeloid cells, such as monocytes and granulocytes, upon treatment with certain agents. nih.gov
Treatment of HL-60 cells with novel dichlorophenyl urea compounds led to an increase in the expression of cell surface markers associated with myeloid differentiation, specifically CD11b and CD14. nih.gov The increased expression of these markers is indicative of the cells maturing along the monocytic lineage. Furthermore, functional differentiation was confirmed by an increased nitroblue tetrazolium (NBT) staining, a test that measures the respiratory burst activity of mature phagocytic cells. nih.gov This induction of differentiation suggests a therapeutic potential in leukemia by promoting the maturation of cancer cells into non-proliferating, mature cell types.
Table 2: Markers of Cellular Differentiation in HL-60 Cells
| Differentiation Marker | Effect of Dichlorophenyl Urea Compounds | Reference |
|---|---|---|
| CD11b Expression | Increased | nih.gov |
| CD14 Expression | Increased | nih.gov |
| NBT Staining | Increased | nih.gov |
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
While direct studies on this compound's effect on reactive oxygen species (ROS) are limited, research on the related compound hydroxyurea provides insights into this potential mechanism. Hydroxyurea has been shown to generate oxidative stress in various cell types. mdpi.comnih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, that can cause damage to cellular components like DNA, proteins, and lipids when present in excess. mdpi.com
The generation of ROS by hydroxyurea is thought to contribute to its cytotoxic effects. mdpi.comnih.gov This oxidative stress can trigger cellular responses aimed at mitigating the damage, but can also overwhelm the cell's antioxidant capacity, leading to cell death. nih.gov It is plausible that this compound may also induce ROS generation, contributing to its pro-apoptotic activity. The increased intracellular ROS can lead to the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
Molecular Signaling Pathway Modulation
The induction of apoptosis and differentiation by this compound and related compounds involves the modulation of key molecular signaling pathways that regulate cell cycle progression and survival. Studies on dichlorophenyl urea compounds in HL-60 cells have revealed effects on proteins that control the cell cycle. nih.gov Specifically, a decrease in the protein levels of cyclin D1, cyclin E2, cyclin-dependent kinase 2 (CDK2), and CDK4 was observed. nih.gov These proteins are crucial for the progression of the cell through the G1 phase of the cell cycle.
Concurrently, an increased expression of the CDK inhibitors p21(WAF1/Cip1) and p27(Kip1) was noted. nih.gov These proteins act as brakes on the cell cycle, and their upregulation contributes to the observed cell cycle arrest at the G0/G1 transition. nih.gov By halting cell cycle progression, these compounds prevent the proliferation of cancer cells and can create a cellular environment conducive to either apoptosis or differentiation. The modulation of these signaling pathways underscores the targeted molecular effects of this class of compounds on cancer cells.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5,10-dideazatetrahydrofolic acid |
| ATP |
| Caspase-3 |
| Caspase-7 |
| Caspase-9 |
| Cyclin D1 |
| Cyclin E2 |
| Cyclin-dependent kinase 2 (CDK2) |
| Cyclin-dependent kinase 4 (CDK4) |
| Cytochrome c |
| GTP |
| Hydroxyurea |
| p21(WAF1/Cip1) |
| p27(Kip1) |
| Poly(ADP-ribose) polymerase (PARP) |
| SR4 |
| SR9 |
p53-Dependent Gene Expression Regulation
Hydroxyurea exposure has been shown to activate the p53 signaling pathway. nih.govnih.gov As an inhibitor of ribonucleotide reductase, hydroxyurea disrupts DNA synthesis, leading to replication stress and DNA damage. nih.gov This cellular stress triggers a DNA damage response, a key component of which is the activation of the tumor suppressor protein p53. nih.gov
Studies in murine embryos have demonstrated that hydroxyurea treatment leads to a significant increase in both the protein levels of p53 and its active, phosphorylated form (phospho-p53). nih.govnih.gov Activated p53 translocates to the nucleus where it functions as a transcription factor. nih.gov Microarray analysis of hydroxyurea-exposed embryos revealed that the p53 signaling pathway was the most significantly activated pathway, with many of the most affected genes being downstream targets of p53. nih.gov This includes the upregulation of p53-regulated genes such as Cdkn1A (which codes for the protein p21), Fas, and Trp53inp1. nih.gov The activation of these genes is central to cellular responses like cell cycle arrest and apoptosis, which are critical in mediating the effects of genotoxic agents like hydroxyurea. nih.govresearchgate.net
Table 1: Effect of Hydroxyurea on p53 Pathway Components
| Component | Effect of Hydroxyurea Treatment | Research Finding |
| p53 Protein | Significantly increased levels | Western blot analysis showed a dose-dependent increase in total p53 protein. nih.gov |
| Phospho-p53 (Ser15) | Significantly increased levels | Western blot analysis revealed a significant increase, indicating activation. nih.govnih.gov |
| p53 Nuclear Translocation | Widespread in embryonic tissues | Confocal microscopy showed increased localization of phospho-p53 to the nucleus. nih.govnih.gov |
| Cdkn1A Gene Expression | Significantly upregulated | qRT-PCR and microarray data confirmed increased expression of this key p53 target gene. nih.gov |
NF-κB Target Gene Expression
The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of cellular responses to stimuli such as stress and inflammation. Research indicates that the effects of hydroxyurea are linked to this pathway, particularly in the context of its cytostatic and pro-apoptotic effects in erythroid cells. nih.gov
Studies have shown that long-term treatment with hydroxyurea can increase the expression of inducible nitric oxide synthase (NOS2) in human erythroleukemic cells, an effect mediated through NF-κB signaling. nih.gov This suggests that hydroxyurea can modulate the expression of NF-κB target genes. The NF-κB pathway is known to be involved in the induction of γ-globin expression, providing another layer to the mechanisms by which hydroxyurea may function. researchgate.net
Nitric Oxide (NO) Bioavailability and Signaling Pathways
A significant aspect of hydroxyurea's mechanism of action involves the generation of nitric oxide (NO). nih.govnih.govresearchgate.net In vivo evidence from patients treated with hydroxyurea shows a notable increase in NO derivatives, such as iron nitrosyl hemoglobin, plasma nitrite, and nitrate, shortly after administration. nih.govnih.gov This demonstrates that hydroxyurea functions as an NO-donor. nih.gov The increased bioavailability of NO is central to several of hydroxyurea's therapeutic effects, including the induction of fetal hemoglobin. researchgate.netcaregate.net
The NO generated from hydroxyurea directly interacts with and activates soluble guanylyl cyclase (sGC). researchgate.netnih.gov This enzyme, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.netwikipedia.org Studies have confirmed that hydroxyurea can directly interact with the deoxy-heme component of sGC, leading to the formation of an iron-nitrosyl complex and subsequent activation of cGMP production. researchgate.netnih.gov
Treatment of human erythroid progenitor cells with hydroxyurea results in increased intracellular levels of cGMP. researchgate.netresearchgate.net This elevation of cGMP is a critical step in the signaling cascade that ultimately leads to the increased expression of γ-globin. researchgate.netresearchgate.netcaregate.net The importance of this pathway is highlighted by the fact that inhibitors of sGC can abolish the γ-globin induction caused by hydroxyurea. researchgate.net
One of the primary therapeutic effects of hydroxyurea, particularly in the treatment of sickle cell disease, is its ability to increase the production of fetal hemoglobin (HbF). nih.govnih.govnih.gov This effect is a direct consequence of the re-activation of γ-globin gene expression. nih.gov The NO-sGC-cGMP signaling pathway is a key mechanism for this induction. researchgate.netresearchgate.netcaregate.netwikipedia.org Increased levels of cGMP activate a cGMP-dependent protein kinase (PKG), which in turn promotes the transcription of the γ-globin gene. researchgate.netnih.gov
Beyond the NO pathway, hydroxyurea also influences the expression of key transcription factors that regulate the switch from fetal to adult hemoglobin. It has been shown to modulate the levels of both activators (like GATA-2) and repressors (like GATA-1 and BCL11A) of the γ-globin gene in erythroblasts. nih.gov
Table 2: Clinical Observations of Hydroxyurea on Fetal Hemoglobin Production
| Parameter | Baseline | Peak Post-Treatment | Source |
| Fetal Reticulocytes (Patient I) | 16.0 ± 2.0% | 40.0 ± 2.0% | nih.gov |
| Fetal Reticulocytes (Patient II) | 8.7 ± 1.2% | 50.0 ± 2.0% | nih.gov |
| Fetal Hemoglobin (Patient I) | 7.9% | 12.3% | nih.gov |
| Fetal Hemoglobin (Patient II) | 5.3% | 7.4% | nih.gov |
Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. Elevated arginase activity can limit the availability of L-arginine for NOS, thereby reducing NO production. In certain disease states, elevated erythrocyte arginase activity is associated with decreased NO levels. Research has shown that patients on hydroxyurea therapy exhibit significantly lower arginase activity compared to untreated patients. This inhibition of arginase activity may contribute to increased NO production by making more L-arginine available for NOS, complementing the direct NO-donating properties of hydroxyurea.
Interaction with Cellular Macromolecules and Structures
The primary and most well-established molecular target of hydroxyurea is the enzyme ribonucleotide reductase (RNR). nih.gov This enzyme is essential for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov Hydroxyurea inhibits RNR by quenching a critical tyrosyl free radical in the R2 subunit of the enzyme, which is necessary for its catalytic activity. mdpi.com This inhibition depletes the intracellular pool of deoxyribonucleonucleoside triphosphates (dNTPs), leading to an arrest of DNA replication and cell cycle arrest in the S phase. nih.gov
Beyond RNR, hydroxyurea also interacts with other metalloenzymes. Its ability to generate NO leads to interactions with the heme iron in hemoglobin, forming nitrosyl-hemoglobin. nih.govnih.gov Similarly, its activation of sGC is mediated by an interaction with the enzyme's heme cofactor. researchgate.netnih.gov These interactions underscore the multifaceted nature of hydroxyurea's engagement with cellular macromolecules to elicit its biological effects.
Protein Target Identification and Interaction Analysis (e.g., Proteomic profiling of cell membranes)
Limited specific information is available regarding the direct protein targets and proteomic profiling of this compound. However, extensive research on its parent compound, hydroxyurea, provides insights into its likely mechanisms of action.
Hydroxyurea is a well-established inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis and repair. mdpi.com By quenching a tyrosyl free radical at the active site of the RNR's M2 protein subunit, hydroxyurea inactivates the enzyme, leading to the inhibition of DNA synthesis. nih.gov This action selectively induces cell death in the S phase of the cell cycle. nih.gov
Proteomic studies on sickle red blood cell membranes treated with hydroxyurea have revealed significant changes in protein abundance. These studies, utilizing techniques like two-dimensional difference in-gel electrophoresis (2D-DIGE) and tandem mass spectrometry, identified alterations in membrane skeletal components that regulate red blood cell shape and flexibility. nih.gov Specifically, proteins involved in protein repair and degradation machinery were found to decrease in abundance, while components like the RBC palmitoylated membrane protein 55 (p55) showed a significant increase. nih.gov Another study observed an increase in antioxidant enzymes and protein repair components in response to hydroxyurea treatment. nih.gov
Table 1: Proteins with Altered Abundance in Sickle Red Blood Cell Membranes Following Hydroxyurea Treatment
| Protein Category | Change in Abundance | Specific Examples |
| Membrane Skeletal Components | Increased | Palmitoylated membrane protein 55 (p55) |
| Protein Repair & Degradation | Decreased | Components of the protein repair and degradation machinery |
| Antioxidant Enzymes | Increased | Not specified |
Note: This data is based on studies of hydroxyurea, not this compound. nih.govnih.gov
Preclinical Pharmacological Investigations of 1 3,4 Dichlorophenyl 3 Hydroxyurea
In Vivo Pharmacological Evaluation in Animal Models
Studies in Hematological Disease Models (e.g., Humanized Sickle Cell Mouse Models)
There is no specific published data from studies of 1-(3,4-Dichlorophenyl)-3-hydroxyurea in humanized sickle cell mouse models or other animal models of hematological diseases.
In contrast, hydroxyurea (B1673989) is a well-established therapy for sickle cell disease (SCD) researchgate.netyoutube.com. Its mechanism of action involves inhibiting ribonucleotide reductase, which increases the production of fetal hemoglobin (HbF) nih.govnih.gov. This increase in HbF helps to prevent the sickling of red blood cells, thereby reducing complications such as vaso-occlusive crises and acute chest syndrome mdpi.com. Preclinical and clinical studies on hydroxyurea have demonstrated its ability to improve various hematological parameters nih.govnih.govnih.gov.
Antitumor Activity Assessment in Xenograft or Syngeneic Animal Models (e.g., Rat Colon Cancer Models)
No specific antitumor activity assessments for This compound in xenograft or syngeneic animal models, including rat colon cancer models, are available in the scientific literature.
However, the diarylurea scaffold, to which This compound belongs, is a prominent feature in many anticancer agents mdpi.com. For instance, other dichlorophenyl urea (B33335) compounds, such as 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), have demonstrated effective inhibition of tumor growth in both syngeneic and nude mouse models of melanoma nih.gov. Similarly, various sulfonylurea derivatives have shown inhibitory effects on a range of cancer cell lines, including colon carcinoma biorxiv.org. The parent compound, hydroxyurea , also has a long history of use as an antineoplastic agent for various cancers, owing to its ability to inhibit DNA synthesis plos.orgmdpi.comresearchgate.net.
Effects on Immune Cell Populations and Inflammation Markers in Animal Models
There are no published studies detailing the effects of This compound on immune cell populations or inflammation markers in animal models.
For the parent compound, hydroxyurea , research has shown that it can modulate inflammatory responses. In patients with sickle cell disease, hydroxyurea treatment can lower total white blood cell counts and other immunological cells nih.gov. It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 nih.gov. In experimental animal models of sepsis, hydroxyurea treatment has been found to decrease proinflammatory cytokine levels and reduce associated brain damage europeanreview.org. This suggests that beyond its effects on HbF, hydroxyurea 's therapeutic benefits may also stem from its anti-inflammatory properties researchgate.net.
Investigation of Endogenous Hydroxyurea Production and Physiological Roles in Animal Systems
The compound This compound is a synthetic chemical and is not produced endogenously in animal systems. Therefore, investigations into its natural production or physiological roles are not applicable.
Interestingly, its parent compound, hydroxyurea , has been found to occur naturally in the tissues of a wide range of animals, from invertebrates to mammals plos.orgnih.gov. Concentrations vary by species and tissue, with some of the highest levels found in marine elasmobranchs like the little skate plos.orgnih.gov. The natural presence of hydroxyurea suggests it may be a component of the innate immune system, providing a defense mechanism against viral and bacterial infections by inhibiting ribonucleotide reductase plos.orgnih.govnih.gov. It may also play a role in nitric oxide dynamics plos.org.
Pharmacokinetics in Preclinical Models (Animal Models Only)
Specific pharmacokinetic data for This compound in preclinical animal models is not available in the published literature. The following subsections describe the type of information that would be relevant, using the well-studied parent compound hydroxyurea as an example.
Absorption and Distribution in Animal Tissues
There is no published information on the absorption and distribution of This compound in animal tissues.
For hydroxyurea , studies show that it is readily absorbed orally, and its volume of distribution is roughly equivalent to total body water, indicating wide distribution throughout the body nih.gov. While it was once thought to cross cell membranes by passive diffusion, recent evidence suggests that its rapid absorption and distribution are facilitated by specific solute carrier (SLC) transporters nih.gov. The tissue-specific distribution of naturally occurring hydroxyurea in animals also suggests that it can be either synthesized locally or transported and concentrated in specific tissues plos.org.
Metabolic Pathways and Metabolite Identification in Animal Systems
There are no studies identifying the metabolic pathways or metabolites of This compound in animal systems.
Excretion Profiles in Animal Models
Preclinical studies investigating the excretion of diuron (B1670789) in animal models, primarily in rats, have demonstrated that the compound is extensively metabolized and efficiently eliminated from the body. Following administration, the majority of diuron and its metabolites are excreted in the urine.
Further analysis of the excreted products indicates that diuron undergoes extensive biotransformation, as only a very small amount of the parent compound (0.1-1.6%) is found unchanged in the feces. researchgate.netapvma.gov.au The metabolic pathways involved include demethylation and ring hydroxylation. researchgate.net
The following table summarizes the cumulative excretion of radiolabeled diuron in rats over 96 hours, illustrating the primary routes of elimination.
| Time Interval (Hours) | Cumulative Excretion in Urine (%) | Cumulative Excretion in Feces (%) | Total Cumulative Excretion (%) |
| 0-24 | 84.6 - 87.0 | 5.6 - 8.2 | 90.2 - 95.2 |
| 0-48 | 86.3 - 89.1 | 7.2 - 9.5 | 93.5 - 98.6 |
| 0-96 | 87.9 - 91.4 | 7.7 - 9.9 | 95.6 - 101.3 |
Data compiled from studies on Crl:CD BR rats following a single oral dose. apvma.gov.au
Inter-Animal Variability in Pharmacokinetic Parameters
Significant variability in pharmacokinetic parameters between different animal species is a common observation in preclinical studies and can be influenced by a multitude of factors including differences in absorption, distribution, metabolism, and excretion. While specific data on the inter-animal variability of this compound is unavailable, studies with the related compound diuron and general principles of pharmacokinetics highlight key areas where such differences can arise.
In the case of diuron, studies have been conducted in various species including rats, mice, and cows. orst.edunih.govresearchgate.net While detailed comparative pharmacokinetic data is not always available, differences in toxicity and metabolic profiles suggest species-specific handling of the compound. For example, cows fed low doses of diuron showed small amounts of residues in milk, fat, muscle, liver, and kidney, indicating that the distribution and accumulation patterns can vary between species. orst.edu
Factors that can contribute to inter-animal variability in the pharmacokinetics of a compound like this compound include:
Gastrointestinal Absorption: Differences in gut physiology, such as pH and transit time, can affect the rate and extent of drug absorption.
Plasma Protein Binding: The extent to which a compound binds to plasma proteins can vary between species, affecting its distribution and availability for metabolism and excretion.
Hepatic and Renal Function: The efficiency of the liver in metabolizing the drug and the kidneys in excreting it can differ, leading to variations in clearance rates and half-life.
The following table provides a conceptual overview of pharmacokinetic parameters that often exhibit inter-animal variability.
| Pharmacokinetic Parameter | Potential Source of Inter-Animal Variability |
| Bioavailability (F%) | Differences in gastrointestinal absorption and first-pass metabolism. |
| Volume of Distribution (Vd) | Variations in body composition, plasma protein binding, and tissue partitioning. |
| Clearance (CL) | Species-specific differences in hepatic and renal function, and metabolic enzyme activity. |
| Elimination Half-life (t½) | Dependent on both Vd and CL, and thus influenced by the variability in these parameters. |
Understanding this variability is crucial for the extrapolation of preclinical data to predict human pharmacokinetics and for the design of further toxicological and efficacy studies.
The existing research landscape provides extensive information on the parent compound, hydroxyurea, including its mechanisms of action as a ribonucleotide reductase inhibitor and its role in increasing fetal hemoglobin. Similarly, numerous studies detail the SAR of various other classes of urea and thiourea (B124793) derivatives with a wide range of biological activities.
However, specific investigations into how modifications of the 3,4-dichlorophenyl ring or the hydroxyurea moiety of the title compound influence its biological efficacy and selectivity have not been sufficiently reported to construct a detailed analysis as requested. Consequently, the elucidation of key pharmacophores, the impact of aromatic substitutions, the specific role of the hydroxyurea moiety in biological interactions, potential stereochemical influences, and the development of predictive QSAR models for this particular chemical series remain areas with limited published data.
Without sufficient specific research findings on this compound analogues, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined in the user's request. The creation of data tables and detailed discussions on research findings for each specified subsection would require publicly available experimental data that could not be located.
Therefore, this article cannot be generated at this time due to the absence of specific scientific literature on the subject. Further experimental research and publication in this specific area would be necessary to fulfill such a request.
Structure Activity Relationship Sar Studies and Molecular Design of 1 3,4 Dichlorophenyl 3 Hydroxyurea Analogues
Rational Design and Synthesis of Novel 1-(3,4-Dichlorophenyl)-3-hydroxyurea Derivatives with Enhanced Properties
The rational design of novel analogues of this compound is a strategic endeavor aimed at optimizing its therapeutic potential. This process involves systematic modifications of the parent molecule to enhance desirable properties such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects. The design of such derivatives is largely guided by the extensive structure-activity relationship (SAR) studies conducted on the broader classes of diaryl ureas and hydroxyurea (B1673989) derivatives. researchgate.netnih.govnih.gov
The diaryl urea (B33335) scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov The urea moiety, with its hydrogen bond donor (NH) and acceptor (C=O) capabilities, plays a crucial role in binding to the hinge region of various protein kinases. nih.gov The two aryl rings flanking the urea group provide opportunities for extensive chemical modifications to modulate the compound's activity and selectivity.
In the case of this compound, the 3,4-dichlorophenyl group is a key determinant of its biological activity. The position and nature of substituents on this phenyl ring can significantly influence the compound's interaction with its target. For instance, in many diaryl urea-based kinase inhibitors, the substitution pattern on the phenyl ring is critical for achieving high potency. researchgate.netnih.gov
The hydroxyurea moiety (-NH-C(=O)-NH-OH) is another critical component of the molecule. Hydroxyurea itself is a well-known inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis. researchgate.netnih.gov The hydroxyl group is key to its mechanism of action. Therefore, modifications to this part of the molecule must be approached with caution to retain the desired biological activity.
The synthesis of novel this compound derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenyl isocyanate with hydroxylamine (B1172632) or a protected hydroxylamine derivative. Alternatively, the reaction of a substituted aniline (B41778) with a reagent that can introduce the hydroxyurea moiety can be employed. The choice of synthetic strategy will depend on the specific modifications being introduced to the parent molecule.
The following table outlines some of the key SAR findings for related diaryl urea derivatives that can inform the rational design of novel this compound analogues:
| Modification Site | Observation | Implication for Design |
| Phenyl Ring Substituents | The position and electronic nature of substituents on the phenyl ring significantly impact activity. Electron-withdrawing groups can enhance potency in some cases. researchgate.net | Introduction of alternative halogen patterns (e.g., 2,4-dichloro, 3,5-dichloro) or other electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring could modulate activity. |
| Distal Aryl Group | In many diaryl ureas, a second aryl group is present. The nature and substitution of this second ring are crucial for target engagement. nih.govnih.gov | While the parent compound is a hydroxyurea, designing diaryl urea analogues with the 3,4-dichlorophenyl moiety could be a strategy to target different biological pathways. |
| Urea Linker | The urea linker is a key hydrogen bonding element. Its rigidity and orientation are important for binding. | Modifications that alter the conformation of the urea group, such as introducing constraints or replacing it with a bioisostere, could lead to altered selectivity and potency. However, this could also disrupt the essential interactions. |
| Hydroxyurea Moiety | The hydroxyl group is critical for the activity of hydroxyurea. researchgate.net | Protection of the hydroxyl group as a prodrug or its replacement with other functional groups that can act as hydrogen bond donors/acceptors or radical scavengers could be explored to modify the pharmacokinetic or pharmacodynamic properties. |
The rational design process for novel this compound derivatives would, therefore, involve a multi-pronged approach. This includes the synthesis of a library of analogues with systematic variations in the substitution pattern of the dichlorophenyl ring, modifications to the hydroxyurea moiety, and potentially the introduction of a second aryl or heteroaryl group to create diaryl urea derivatives. Each new compound would then be subjected to rigorous biological evaluation to determine its potency, selectivity, and mechanism of action. This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutic agents with enhanced properties.
Computational Chemistry and Molecular Modeling of 1 3,4 Dichlorophenyl 3 Hydroxyurea
Conformational Analysis and Tautomerism Studies
Conformational analysis is critical for understanding how a molecule's three-dimensional shape influences its activity. For hydroxyurea (B1673989) and its derivatives, two primary conformers, the Z and E forms, are of interest. Ab initio molecular dynamics (AIMD) simulations of the parent compound, hydroxyurea (HU), have revealed that the surrounding environment plays a crucial role in conformational stability. mdpi.com While in the gas phase, an intramolecular hydrogen bond stabilizes one conformer, hydration in an aqueous solution alters this preference. mdpi.com Metadynamics simulations based on AIMD methodology for hydroxyurea in solution found the Z conformer to be more stable than the E conformer by 17.4 kJ·mol−1, highlighting the significant impact of hydration on conformational equilibrium. mdpi.com Such studies for 1-(3,4-Dichlorophenyl)-3-hydroxyurea would similarly investigate the rotational barriers and preferred dihedral angles, particularly concerning the orientation of the dichlorophenyl ring relative to the hydroxyurea moiety, and how solvent interactions influence the conformational landscape.
Hydroxyurea can exist in keto and imino tautomeric forms, with the keto form being the more stable. cancer-research-network.com Computational studies help quantify the energy differences between these tautomers, providing insight into their relative populations under physiological conditions.
Table 1: Conformational Stability of Hydroxyurea (HU) in Aqueous Solution
| Conformer | Relative Stability (kJ·mol⁻¹) | Key Finding |
|---|---|---|
| Z-HU | More stable by 17.4 | Preferred conformation in hydrated state. mdpi.com |
| E-HU | Less stable | Favored in gas phase but not in solution. mdpi.com |
Electronic Structure Calculations and Reactivity Prediction
Electronic structure calculations, using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are employed to understand the distribution of electrons within a molecule and predict its reactivity. scispace.comnih.gov For hydroxyurea derivatives, these calculations are crucial for studying the formation of the nitroxide radical, a key step in its mechanism of action. scispace.comnih.gov Quantum chemical methods can compute the energy difference between the parent molecule and its corresponding radical, suggesting the ease of radical formation. scispace.com Studies on various hydroxyurea derivatives have shown that modifications to the core structure can significantly lower the energy required for radical formation compared to the parent compound. scispace.com
For this compound, DFT calculations could predict how the electron-withdrawing nature of the dichlorophenyl group affects the electron density on the hydroxyurea functional group, influencing its ability to donate an electron and form a radical. These calculations provide insight into bond dissociation energies (BDE) and radical stabilization energies (RSE), which are key parameters in comparing the stabilities and reactivities of different radical species. uni-muenchen.de
Table 2: Predicted Energy Reduction for Radical Formation in a Hydroxyurea Derivative (Derivative 10) vs. Parent Hydroxyurea
| Computational Method | Energy Reduction (kJ/mol) |
|---|---|
| Hartree-Fock (HF) | 29.5 scispace.com |
| Møller-Plesset (MP2) | 20.6 scispace.com |
| Coupled Cluster (CCSD) | 64.4 scispace.com |
| Coupled Cluster (CCSD(T)) | 106.8 scispace.com |
| Density Functional (B3LYP) | 48.8 scispace.com |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its protein target over time. nih.govpitt.edu These simulations model the movements and interactions of atoms and molecules, confirming the stability of binding modes predicted by docking studies. nih.govresearchgate.net For hydroxyurea, MD simulations have been used to confirm its binding mode within the active site of its primary target, ribonucleotide reductase (RNR). nih.govresearchgate.net The simulations show that the ligand remains stably in the active site, validating the docking results and providing insights into the flexibility of both the ligand and the protein residues. nih.govresearchgate.net An MD study of this compound interacting with RNR would be invaluable for assessing the stability of the predicted binding pose and identifying key dynamic interactions that contribute to binding affinity.
Ligand-Protein Docking and Binding Energy Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is essential for understanding the structural basis of inhibition and for designing novel inhibitors.
Hydroxyurea functions by inhibiting ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis. cancer-research-network.comnih.gov It inactivates the enzyme by scavenging the tyrosyl radical necessary for its catalytic activity. nih.govnih.gov Docking studies have shown that hydroxyurea and its oxidized forms can bind at the RNR active site, interacting with the key tyrosine residue (Tyr-176 in human RNR2). nih.govresearchgate.net These models are crucial for understanding how the inhibitor is positioned to interact with the radical site. nih.gov For this compound, docking studies would predict its binding orientation in the RNR active site, identifying key hydrogen bonds and hydrophobic interactions. The dichlorophenyl group would likely occupy a hydrophobic pocket, potentially enhancing binding affinity compared to the unsubstituted parent compound.
Table 3: Key Interactions in Hydroxyurea-RNR Binding
| Interacting Ligand | Key RNR Residue | Type of Interaction | Significance |
|---|---|---|---|
| Hydroxyurea | Tyrosine | Hydrogen Bonding / Proximity | Essential for radical scavenging and enzyme inhibition. nih.govresearchgate.net |
| Oxidized Hydroxyurea | Tyrosine | Covalent / Non-covalent | Confirms binding at the active site to inhibit radical generation. nih.gov |
While RNR is the primary and well-established target of hydroxyurea, computational methods can be used to screen for potential off-target interactions. Although specific docking studies linking hydroxyurea or its derivatives to phosphoserine phosphatase or methionyl-tRNA synthetase are not prominent in the literature, such analyses are theoretically possible. Virtual screening and docking against a panel of proteins could identify putative secondary targets. These predictions would require experimental validation to confirm any functional interaction.
Quantum Chemical Calculations of Radical Species and Reaction Pathways
The mechanism of RNR inhibition by hydroxyurea involves the transfer of an electron to the enzyme's diferric-tyrosyl radical center. nih.gov Quantum chemical calculations are indispensable for studying the properties of the resulting hydroxyurea radical and the reaction pathways involved. uni-muenchen.de These calculations can determine the spin density distribution in the radical, which shows that the unpaired electron is primarily localized on the oxygen and nitrogen atoms. uni-muenchen.de This information correlates well with experimental data from electron paramagnetic resonance (EPR) spectroscopy, such as calculated hyperfine coupling constants (hfccs). uni-muenchen.de Furthermore, quantum calculations can map out the energy landscape for potential rearrangements of the initial radical, determining the feasibility and rates of different transformation pathways. uni-muenchen.de For this compound, these methods would be used to understand how the dichlorophenyl substituent modifies the stability and electronic properties of the radical intermediate, potentially affecting its reactivity and efficacy as an RNR inhibitor.
Characterization of Oxygen-, Nitrogen-, and Carbon-Centered Radicals
Upon one-electron oxidation, hydroxyurea can theoretically form radicals centered on oxygen, nitrogen, or carbon atoms. Computational studies, primarily using density functional theory (DFT), have been employed to determine the structure, stability, and electronic properties of these potential radical species. uni-muenchen.de
Oxygen-Centered Radicals: Two primary forms of oxygen-centered radicals (nitroxide radicals) have been identified, corresponding to cis (z1) and trans (e1) conformations relative to the C-N bond. Computational models consistently show these O-centered radicals to be the most stable open-shell intermediates derived from hydroxyurea. The energy difference between the cis and trans isomers is small, suggesting that both may contribute to the averaged spectroscopic properties observed experimentally. uni-muenchen.de
Nitrogen-Centered Radicals: Nitrogen-centered radicals have also been located on the potential energy surface. However, these species are calculated to be significantly higher in energy than their oxygen-centered counterparts, making their formation less favorable. uni-muenchen.de
Carbon-Centered Radicals: The least stable radicals derived from hydroxyurea are the carbon-centered radicals. These are considered hydroximic tautomers of the O-centered and N-centered radicals. The transition state required to form these C-centered radicals from the more stable O-centered radicals is very high in energy, indicating a low probability of their formation. uni-muenchen.de
Comparison of calculated properties with experimental Electron Paramagnetic Resonance (EPR) data confirms that only the oxygen-centered radicals are the relevant intermediates formed through hydrogen abstraction from hydroxyurea. uni-muenchen.de
| Radical Species | Type | Relative Stability (kJ/mol) |
|---|---|---|
| z1 | Oxygen-centered (cis) | 0.0 (Most Stable) |
| e1 | Oxygen-centered (trans) | ~3.0 |
| e2/z2 | Nitrogen-centered | Significantly higher than O-centered |
| e3/z3 | Carbon-centered | Highest in energy |
Potential Energy Surface Mapping for Intramolecular Rearrangements
Computational methods have been used to map the potential energy surfaces for various intramolecular rearrangements of hydroxyurea-derived radicals. These studies investigate the feasibility and energy barriers of processes like conformational changes and tautomerization. nih.gov
Key rearrangements studied include:
Cis/Trans Isomerization: The interconversion between the e1 (trans) and z1 (cis) oxygen-centered radicals. This process has a relatively low energy barrier, consistent with the coexistence of both isomers.
Tautomerization: The rearrangement of an O-centered radical to a C-centered radical. For example, the conversion of the e1 radical to the e3 radical involves a proton transfer. The transition state for this process is characterized by a six-membered ring that includes a water molecule assisting in the proton transfer. The calculated energy barrier for this water-assisted tautomerization is approximately 98.1 kJ mol⁻¹, making it a more feasible pathway than direct hydrogen migration, though still significantly less favorable than the persistence of the O-centered radical. uni-muenchen.de
These potential energy profiles are crucial for understanding the dynamic behavior and ultimate fate of the radicals formed from hydroxyurea and its derivatives. nih.gov
Solvation Effects on Radical Stability and Reactivity
Solvation plays a critical role in the stability and reactivity of molecules and their corresponding radicals. Computational models account for these effects using both implicit (e.g., Conductor-like Polarizable Continuum Model, CPCM) and explicit (inclusion of individual solvent molecules) methods. nih.gov
For hydroxyurea, hydration has a profound impact on conformational stability. While the E conformer is more stable in the gas phase and is the form found in crystals, ab initio molecular dynamics simulations show that the Z conformer is more stable in an aqueous solution by approximately 17.4 kJ·mol⁻¹. researchgate.netnih.gov This highlights the crucial role of hydration in determining the predominant structure in a biological environment. researchgate.net The interconversion between these conformers in solution faces a significant energy barrier, suggesting that the less stable E conformer may be kinetically trapped. nih.gov
Furthermore, computational studies have shown that including even a single explicit water molecule in calculations can significantly reduce the energy barriers for free radical rearrangements, such as tautomerization. nih.gov The analysis of distance-dependent IR spectra indicates that hydroxyurea conformers can spectrally affect the closest 2 to 4 water molecules, enhancing the local hydrogen bond network of the solvent. researchgate.net
Calculation of Hyperfine Coupling Constants (hfccs) for EPR Spectral Interpretation
Electron Paramagnetic Resonance (EPR) spectroscopy is a key experimental technique for studying radical species. The interpretation of complex EPR spectra relies heavily on the calculation of isotropic hyperfine coupling constants (hfccs), which describe the interaction between the unpaired electron and magnetic nuclei in the radical. uni-muenchen.defz-juelich.de
Theoretical calculations of hfccs for the various potential radicals of hydroxyurea have been performed and compared with experimental data. uni-muenchen.de The results show an excellent agreement between the calculated hfccs for the oxygen-centered radicals (e1 and z1) and the experimental values. In contrast, the calculated hfccs for the nitrogen- and carbon-centered radicals deviate strongly from the experimental data. This provides compelling evidence that the species observed in EPR experiments after the oxidation of hydroxyurea are indeed the O-centered nitroxide radicals. uni-muenchen.de
| Radical Center | Nucleus | Calculated hfcc | Experimental hfcc |
|---|---|---|---|
| Oxygen (e1/z1) | N(H)OH | 9.1 - 9.8 | 9.8 |
| NH2 | 1.9 - 2.2 | 2.2 | |
| Nitrogen (e2/z2) | N(H)OH | -0.5 - 1.2 | Large discrepancy with experimental values |
| NH2 | 16.0 - 18.2 | ||
| Carbon (e3/z3) | N(H)OH | -1.0 - 0.7 | |
| NH2 | -0.7 - 0.2 |
Source: Data adapted from computational studies by Vrcek et al. uni-muenchen.de
Determination of Reduction Potentials, Radical Stabilization Energies (RSE), and Bond Dissociation Energies (BDE)
To quantify and compare the stability and reactivity of different radicals, several key thermodynamic parameters are calculated. nih.gov
Bond Dissociation Energy (BDE): The enthalpy change required to break a bond homolytically. wikipedia.org For hydroxyurea, the BDE of the O-H bond is a key parameter as its cleavage leads to the formation of the active nitroxide radical.
Radical Stabilization Energy (RSE): A measure of the stability of a radical, often calculated relative to a reference radical (e.g., methyl radical).
Reduction Potential: A measure of the tendency of a chemical species to acquire electrons and thereby be reduced.
These values have been calculated for hydroxyurea and its derivatives to understand their chemical behavior. uni-muenchen.de For instance, calculations have confirmed that the reduction of biologically important tyrosyl radicals by hydroxyurea is a thermochemically favorable process, which is central to its mechanism of action as a ribonucleotide reductase inhibitor. uni-muenchen.demdpi.com The calculated order of reactivity for hydroxyurea and its methylated analogs (NMHU > HU > OMHU) matches the experimentally observed trend. uni-muenchen.de
| Property | Calculated Value (kJ/mol) | Significance |
|---|---|---|
| O-H Bond Dissociation Energy | 336.4 | Energy to form the nitroxide radical |
| N-H Bond Dissociation Energy | 415.5 | Energy to form an N-centered radical |
| Radical Stabilization Energy | -119.2 | High stability of the nitroxide radical |
| Reduction Potential (V vs SHE) | 0.94 | Relates to its ability to act as a reducing agent |
Source: Data adapted from computational studies by Vrcek et al. uni-muenchen.de
Polymorphism and Crystal Packing Analysis (for the hydroxyurea scaffold)
Polymorphism is the ability of a solid material to exist in more than one crystal structure. youtube.com Different polymorphs of a pharmaceutical compound can have different physicochemical properties, including solubility and stability, which can impact its therapeutic efficacy. researchgate.net
For 150 years after its first synthesis, hydroxyurea was thought to be monomorphic. The known crystal structure, Form I , belongs to the monoclinic space group P2₁/c. researchgate.netresearchgate.net However, a new polymorph, Form II , was crystallized recently. rsc.org
Form I (Monoclinic): In this form, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. The molecules adopt an E (trans) conformation in the crystal. researchgate.net
Form II (Tetragonal): The newer polymorph, Form II, crystallizes in the tetragonal space group I4₁/a. While the molecular conformation is similar to Form I, the crystal packing arrangement is distinct. The crystal density is slightly lower than that of Form I. The two forms are reported to be isoenergetic. researchgate.netrsc.org
Analysis of the crystal packing and intermolecular interactions is performed using tools like Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts within the crystal. rsc.org
| Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/c | I4₁/a |
| Z (Molecules/Unit Cell) | 4 | 16 |
| Calculated Density (g/cm³) | 1.666 | 1.631 |
| Packing Index (%) | 74.5 | 72.4 |
Source: Data from Singh et al. researchgate.netresearchgate.net
Analytical Methodologies for Research Applications of 1 3,4 Dichlorophenyl 3 Hydroxyurea
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea, enabling its separation from impurities, metabolites, and other matrix components. The choice of technique depends on the specific requirements of the analysis, such as the need for high throughput, resolution, or preparative scale isolation.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification and purity verification of this compound. A common approach involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.
A specific reverse-phase HPLC method has been developed for the analysis of N-(3,4-Dichlorophenyl)-N'-hydroxyurea, an alternative name for the target compound. sielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve efficient separation. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. sielc.com An acid, like phosphoric acid, is often added to the mobile phase to control the ionization state of the analyte and improve peak shape. sielc.com For applications where the HPLC system is coupled to a mass spectrometer (LC-MS), a volatile acid like formic acid is substituted for phosphoric acid to ensure compatibility with the MS detector. sielc.com
Method validation for research applications would typically involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and reproducible.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | sielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC technology, utilizing columns packed with smaller sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. The methods developed for HPLC analysis of this compound are generally transferable to UPLC systems. sielc.com By using columns with smaller (e.g., 3 µm) particles, the established mobile phase compositions can be adapted to achieve rapid UPLC applications, making it an ideal technique for high-throughput screening and pharmacokinetic studies where analysis speed is critical. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to its polarity and potential for thermal degradation at the high temperatures used in the GC injector and column.
For related compounds like hydroxyurea (B1673989), GC-MS methods require a derivatization step to increase volatility and thermal stability. nih.govnih.gov A common approach is trimethylsilyl (B98337) (TMS) derivatization, where active hydrogens (on the hydroxyl and amide groups) are replaced with TMS groups. nih.gov Following derivatization, the analyte can be separated on a standard GC column and detected by a mass spectrometer. nih.gov While a specific GC-MS method for this compound is not detailed in the available literature, a similar derivatization strategy would likely be necessary for its analysis in research matrices. nih.govnih.gov
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis of compounds, such as assessing purity and identifying fractions during synthesis. While validated TLC methods for this compound are not widely published, methods for the parent compound, hydroxyurea, can provide a basis for development. researchgate.netresearchgate.net
For a compound with the polarity of this compound, a typical TLC system would involve a polar stationary phase, such as silica (B1680970) gel, and a mobile phase of intermediate polarity. Mobile phases consisting of solvent mixtures like acetone/ethyl acetate (B1210297) or acetone/chloroform could be effective for achieving separation. researchgate.net Visualization of the spots on the TLC plate after development can be achieved under UV light (if the compound is UV-active) or by staining with a suitable chemical reagent, such as dimethylaminobenzaldehyde, which is used for urea-related compounds. researchgate.net However, for quantitative or even highly reproducible qualitative work, TLC can be limited by factors like poor reproducibility and low sensitivity. google.com
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis in Research
Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise mass measurements that confirm its elemental composition and structural features. It is commonly coupled with liquid chromatography (LC-MS) for quantitative studies.
When coupled with an appropriate ionization source like electrospray ionization (ESI), MS can detect the protonated molecule [M+H]⁺, as well as other adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts in positive ion mode. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed. uni.lu The monoisotopic mass of this compound (C₇H₆Cl₂N₂O₂) is 219.98064 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing unambiguous identification. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides information about the molecule's substructures. This technique is also the basis for highly sensitive and selective quantitative methods like selected reaction monitoring (SRM).
Spectroscopic Characterization Methods
Spectroscopic methods are used to determine the structural properties of this compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the precise molecular structure. Although specific spectral data for this compound is not readily available, the expected ¹H-NMR spectrum would show distinct signals for the protons on the dichlorophenyl ring, as well as signals for the N-H and O-H protons of the hydroxyurea moiety. The integration of these signals would correspond to the number of protons in each environment. The ¹³C-NMR spectrum would similarly show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons of the aromatic ring. For example, quantitative ¹H-NMR procedures have been developed for the parent compound hydroxyurea using DMSO-d₆ as a solvent. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations (typically around 3300-3500 cm⁻¹), a C=O (amide) stretching vibration (around 1650-1680 cm⁻¹), O-H stretching (a broad band around 3200-3600 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the dichlorophenyl ring in the target compound. The phenylurea structure constitutes a chromophore that absorbs UV radiation. Related compounds, such as 6-hydroxy-3,4-dichlorophenyl urea (B33335), show absorption maxima around 241 nm and 291 nm in acidic ethanol. researchgate.net It is expected that this compound would exhibit a similar UV absorption profile, making UV-Vis spectroscopy a useful tool for its quantification, particularly as a detection method in HPLC.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be inferred from the analysis of structurally similar molecules such as other dichlorophenyl urea derivatives and hydroxyurea itself. nist.govchemicalbook.com
The key functional groups and their expected vibrational frequencies include the O-H group, the N-H groups of the urea moiety, the carbonyl group (C=O), and vibrations associated with the dichlorinated aromatic ring. The stretching vibration of the O-H group is typically broad and appears at high wavenumbers. The N-H stretching vibrations usually present as distinct peaks in the same region. The C=O stretching of the urea is a strong, prominent band in the 1600-1700 cm⁻¹ region. researchgate.netspectrabase.com
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3400 | Strong, Broad |
| N-H Stretch | Amide/Urea (-NH) | 3100 - 3350 | Medium-Strong |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | Urea (-C=O) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | Urea (-NH) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium, Multiple Bands |
| C-N Stretch | Urea/Amine | 1200 - 1400 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from its 3,4-dichlorophenyl chromophore. The electronic transitions are primarily of the π → π* type within the aromatic ring and n → π* transitions associated with the non-bonding electrons of the oxygen atom in the carbonyl group and the nitrogen atoms. researchgate.netmu-varna.bg
The benzene (B151609) ring itself exhibits absorption bands that are modified by the presence of substituents. The chlorine atoms and the hydroxyurea group act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity. For comparison, hydroxyurea alone shows a maximum absorption at 213 nm. researchgate.net The dichlorophenyl moiety would be expected to produce strong absorption bands in the 200-300 nm range. researchgate.netbiomedres.us
Table 2: Expected UV-Vis Absorption Bands for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Dichlorophenyl Ring | ~210 - 230 and ~260 - 280 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyurea moiety. nih.govchegg.com The three protons on the dichlorophenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons attached to the nitrogen and oxygen atoms (-NH and -OH) are exchangeable and would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would show distinct signals for the carbonyl carbon of the urea group (typically in the δ 150-160 ppm range) and the six carbons of the dichlorophenyl ring. spectrabase.com The carbons directly bonded to the chlorine atoms would be shifted downfield, and their precise chemical shifts can be predicted using empirical calculations or comparison with related structures.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals. COSY would reveal the coupling relationships between the aromatic protons, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic Protons | Ar-H | 7.2 - 7.8 (multiplets) | - |
| Amide Proton | -NH-Ar | 8.5 - 9.5 (broad s) | - |
| Hydroxyl Proton | -OH | 9.0 - 10.0 (broad s) | - |
| Amide Proton | -NH-OH | 7.0 - 8.0 (broad s) | - |
| Carbonyl Carbon | C=O | - | 155 - 160 |
| Aromatic Carbons | C-Cl | - | 125 - 135 |
| Aromatic Carbons | C-H | - | 118 - 130 |
| Aromatic Carbon | C-N | - | 138 - 142 |
Note: Predicted shifts are relative to TMS and can vary based on solvent (e.g., DMSO-d₆) and experimental conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. The hydroxyurea moiety is known to form radical species upon oxidation. nih.gov In the context of this compound, EPR can be used to investigate its potential to generate radicals, which is often linked to its mechanism of action.
Research on hydroxyurea has shown that its oxidation can lead to the formation of the aminocarbonylaminooxyl radical (H₂N-CO-NHO•). nih.gov It is plausible that this compound could form an analogous dichlorophenyl-substituted nitroxide radical. EPR spectroscopy would be able to detect this paramagnetic intermediate, and the resulting spectrum's hyperfine coupling constants would provide detailed information about the radical's electronic structure. In cases where the primary radical is too short-lived, spin trapping techniques, where a spin trap molecule reacts with the transient radical to form a more stable EPR-active adduct, can be employed. nih.gov
Electrochemical Methods for Mechanistic Research
Electrochemical methods are highly sensitive techniques used to study the redox properties of compounds and are instrumental in mechanistic research. mdpi.com For this compound, techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry can provide insights into its oxidation and reduction potentials, the stability of its redox species, and the kinetics of electron transfer. nih.govresearchgate.net
The hydroxyurea functional group is electrochemically active. researchgate.net Studies on hydroxyurea have utilized various electrode materials, including modified gold and glassy carbon electrodes, to investigate its oxidation mechanism. nih.govchemrxiv.org These studies often involve applying a potential to the working electrode and measuring the resulting current, which is proportional to the concentration of the analyte. unifi.it By analyzing the resulting voltammograms, researchers can determine the oxidation potential of the hydroxyurea moiety in the title compound and investigate how the 3,4-dichlorophenyl substituent influences this process. Such research is crucial for understanding how the molecule might behave in a biological system where redox reactions are common.
Table 4: Application of Electrochemical Methods in the Study of Hydroxyurea Derivatives
| Technique | Information Obtained | Research Application |
|---|---|---|
| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer, reaction mechanisms | Initial screening of electrochemical activity and stability of oxidized/reduced forms. |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis, enhanced sensitivity | Trace-level detection and quantification in various media. researchgate.net |
Analytical Methodologies for Metabolite Identification and Profiling in Animal Models
Understanding the metabolic fate of a compound in a biological system is critical. For this compound, this involves identifying and quantifying its metabolites in animal models. The primary analytical strategy for this purpose is the combination of a powerful separation technique, such as High-Performance Liquid Chromatography (HPLC), with a highly sensitive and specific detection method, namely Mass Spectrometry (MS). nih.gov
Based on studies of structurally related compounds like the herbicide diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), the expected metabolic pathways for this compound would likely involve modifications to both the aromatic ring and the side chain. researchgate.net Potential metabolic transformations include aromatic hydroxylation, and conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility for excretion.
The typical workflow for metabolite profiling involves:
Sample Collection: Obtaining biological samples such as plasma, urine, or feces from animal models after administration of the compound. nih.gov
Sample Preparation: Extracting the parent compound and its metabolites from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
LC-MS/MS Analysis: Separating the components of the extract using HPLC, followed by detection and structural characterization using tandem mass spectrometry (MS/MS). The high-resolution mass spectrometer provides accurate mass measurements to determine the elemental composition of metabolites. The MS/MS fragmentation patterns are then used to elucidate the specific structure of each metabolite by identifying where the metabolic modification has occurred.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(3,4-Dichlorophenyl)-3-methoxy-urea |
| 1-(3,4-dichlorophenyl)-3-methylurea |
| 1-(3,4-dichlorophenyl)urea |
| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) |
| 6-hydroxy-3,4-dichlorophenyl urea |
| Hydroxyurea |
| Urea |
Future Perspectives and Emerging Research Avenues for 1 3,4 Dichlorophenyl 3 Hydroxyurea
Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies
To better predict clinical outcomes and understand the compound's biological effects in a more patient-relevant context, future research will necessitate the use of advanced preclinical models. Standard two-dimensional cell cultures and traditional xenograft models, while useful, often fail to recapitulate the complexity of human diseases. The development and application of more sophisticated systems are crucial.
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, maintain the histological and genetic characteristics of the original tumor. Utilizing PDX models would allow for the evaluation of 1-(3,4-Dichlorophenyl)-3-hydroxyurea's efficacy across a diverse range of patient-derived tumors, potentially identifying specific cancer subtypes that are most sensitive to the compound.
Organoid Cultures: Three-dimensional organoid models derived from patient tissues can mimic the microanatomy and functionality of the source organ. Studying the effects of the compound on tumor organoids can provide insights into its impact on cell-cell interactions, tumor microenvironment, and treatment resistance in a highly controlled in-vitro setting.
Humanized Mouse Models: For investigating interactions with the human immune system, preclinical studies could employ mice engrafted with human immune cells or tissues. This would be particularly relevant if the compound is found to have immunomodulatory effects.
Induced Pluripotent Stem Cell (iPSC) Models: As demonstrated in research on hydroxyurea (B1673989) for modeling late-onset Parkinson's Disease, iPSCs can be differentiated into disease-relevant cell types. nih.gov This approach could be adapted to generate specific cell types to study the mechanisms of this compound in various disease contexts beyond oncology. nih.gov
| Model Type | Key Advantage | Potential Application for this compound |
| Patient-Derived Xenografts (PDX) | Preserves original tumor heterogeneity and genetics. | Efficacy testing across diverse, patient-relevant tumor subtypes. |
| 3D Organoids | Mimics organ microanatomy and cell interactions. | Mechanistic studies on tumor microenvironment and resistance. |
| Humanized Mice | Contains functional human immune system components. | Evaluation of potential immunomodulatory effects. |
| iPSC-Derived Cells | Generates specific human cell types for disease modeling. | Investigation of compound's mechanism in various genetic diseases. |
Exploration of Novel Biological Targets Beyond Ribonucleotide Reductase
While the hydroxyurea moiety suggests that ribonucleotide reductase is a primary target, related dichlorophenyl urea (B33335) compounds have been shown to engage multiple signaling pathways. nih.gov Future research should aim to identify and validate other potential biological targets of this compound, which could explain a broader range of biological activities and open new therapeutic avenues.
Research into the closely related compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has revealed its ability to inhibit Glutathione S-transferase (GST) activity and activate the AMPK pathway, both critical nodes in cancer cell metabolism and survival. nih.govnih.gov Similarly, other novel diphenylurea derivatives have been developed as potent dual inhibitors of the receptor tyrosine kinases c-MET and VEGFR-2. nih.gov
Future target identification strategies could include:
Affinity Chromatography and Mass Spectrometry: To isolate and identify proteins that directly bind to the compound.
Kinase Profiling: Screening the compound against a large panel of kinases to identify potential inhibitory activity.
Computational Docking: In-silico studies to predict binding affinity to a wide range of protein targets, such as B-cell lymphoma-extra large (Bcl-xL) and poly (ADP-ribose) polymerase-1 (PARP1), which have been identified as potential targets for other novel urea derivatives. arabjchem.org
| Potential Target Family | Rationale Based on Related Compounds | Research Approach |
| Metabolic Enzymes (e.g., GST, AMPK) | Dichlorophenyl ureas (COH-SR4) modulate these pathways. nih.govnih.gov | Enzyme activity assays, Western blotting for pathway activation. |
| Receptor Tyrosine Kinases (e.g., c-MET, VEGFR-2) | Diphenylurea derivatives show dual inhibitory activity. nih.gov | Kinase profiling assays, cellular phosphorylation studies. |
| Apoptosis Regulators (e.g., Bcl-xL, PARP) | Novel urea derivatives are predicted to bind these targets. arabjchem.org | Molecular docking, apoptosis assays, binding affinity studies. |
Synergistic Combination Strategies with Other Molecularly Targeted Agents in Preclinical Settings
The future of many targeted therapies lies in rational combination strategies to enhance efficacy and overcome resistance. Preclinical research should explore synergistic interactions between this compound and other molecularly targeted agents. Given its likely mechanism as a ribonucleotide reductase inhibitor, which induces replication stress, combining it with agents that target the DNA damage response (DDR) is a logical starting point.
For instance, studies have shown that low concentrations of hydroxyurea synergize effectively with CHK1 inhibitors in melanoma and non-small-cell lung cancer models. nih.gov This synergy arises from blocking the cell's ability to cope with the replication stress induced by hydroxyurea. nih.gov Similar preclinical studies could be designed for this compound in combination with:
PARP inhibitors: For cancers with deficiencies in homologous recombination repair (e.g., BRCA mutations).
ATR or WEE1 inhibitors: To further exploit vulnerabilities in the DNA damage checkpoint.
Inhibitors of novel targets: If new targets are identified (as per section 8.2), combinations with drugs affecting those pathways could be explored.
Design of Targeted Delivery Systems for Research Applications
To improve the compound's utility in preclinical research, particularly for in vivo studies, the development of targeted delivery systems could be a significant focus. These systems aim to increase the compound's concentration at the site of interest (e.g., a tumor) while minimizing systemic exposure and potential off-target effects. Research in this area could involve encapsulating or conjugating this compound with various nanocarriers.
Recent advances in drug delivery have produced several promising platforms, including:
Metal-Organic Frameworks (MOFs): These have been demonstrated as effective delivery systems for treating mesothelioma and pancreatic cancer in preclinical models. ukri.org
Polymeric Nanoparticles: Systems based on materials like polydopamine can be tuned for size and modified to carry therapeutic payloads. ukri.org
Hydrogels: Injectable hydrogels can provide sustained, localized release of a compound, which could be beneficial for studying effects on solid tumors. ukri.org
These technologies could be adapted for this compound to enhance its solubility, stability, and bioavailability in research models.
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Preclinical Research
A systems-biology approach, integrating various "omics" datasets, can provide a comprehensive view of the cellular response to this compound. This goes beyond studying a single target to understanding the global impact on cellular networks. Future preclinical studies should incorporate multi-omics analyses to build a detailed mechanistic picture.
Proteomics: Can identify changes in protein expression and post-translational modifications, revealing the signaling pathways that are activated or inhibited by the compound. Western blot analyses of tumor lysates from preclinical models treated with the related compound COH-SR4 have already demonstrated the value of this approach by showing changes in proteins related to apoptosis (PARP cleavage), cell signaling (pAkt, pAMPK), and cell structure (vimentin). nih.govnih.gov
Metabolomics: Can reveal how the compound alters cellular metabolism, which is particularly relevant given the known effects of related compounds on metabolic regulators like AMPK. nih.gov
Transcriptomics (RNA-seq): Can identify genes whose expression is up- or down-regulated, providing clues about the cellular processes affected.
Genomics: Can be used to identify genetic biomarkers that predict sensitivity or resistance to the compound.
Integrating these datasets can help build comprehensive models of the compound's action and identify potential biomarkers for its activity. nih.govnih.gov
Further Investigation of the Compound's Role in Natural Biological Systems and Comparative Biology
Recent research has revealed the surprising fact that hydroxyurea is a naturally occurring compound found in a wide array of animals, from invertebrates to mammals. nih.gov In some species, like the little skate, it is present at concentrations high enough to exert antimicrobial and antineoplastic effects, suggesting a role in innate immunity. nih.gov
This discovery opens up an entirely new avenue of research for hydroxyurea and its derivatives. Future investigations could explore:
Natural Occurrence: Screening diverse biological systems (e.g., marine organisms, plants, microbes) for the presence of this compound or related compounds.
Ecological Role: Investigating the potential function of such compounds in chemical defense, signaling, or symbiotic relationships.
Comparative Biology: Studying the effects of this compound on a range of model organisms beyond traditional mammalian systems (e.g., zebrafish, C. elegans, yeast) to gain insights into the evolutionary conservation of its targets and pathways.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.gov These computational tools can be applied to accelerate the research and development of this compound and its analogs.
Potential applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on data from a series of related compounds to build models that predict the biological activity of new, unsynthesized molecules. researchgate.net This can guide the design of more potent and selective derivatives.
De Novo Design: Generative ML models can design entirely new molecules with desired properties, potentially leading to the discovery of novel compounds based on the this compound scaffold. nih.gov
Activity Prediction and Target Identification: AI models can predict a compound's activity on novel targets or in new bioassays based on its chemical structure and textual descriptions of the biological task. arxiv.org This could rapidly identify new potential applications for the compound.
Manufacturability Prediction: AI can now assess the synthetic feasibility of a designed compound early in the discovery process, ensuring that research efforts are focused on molecules that can be practically produced. drugtargetreview.com
By integrating these computational approaches, the cycle of designing, synthesizing, and testing new analogs of this compound can be made significantly more efficient.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 1-(3,4-Dichlorophenyl)-3-hydroxyurea, and how can reaction yields be optimized?
- Methodology : Start with substituting the phenyl group in urea derivatives via nucleophilic addition. For hydroxyurea synthesis, replace methyl groups in dimethylurea analogs (e.g., Diuron synthesis) with hydroxyl precursors. Optimize reaction conditions (temperature, solvent polarity, and catalysts) to favor hydroxylation while minimizing side reactions like over-alkylation . Purification via column chromatography or recrystallization using ethanol-water mixtures can enhance purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm the hydroxyurea moiety and aryl substitution patterns. Compare chemical shifts with structurally related compounds like 1-(3,4-Dichlorophenyl)-3-methylurea (δH ~6.8–7.4 ppm for aromatic protons) . HPLC-MS (electrospray ionization) with a C18 column and acetonitrile/water mobile phase (70:30) can quantify the compound and detect impurities. Reference standards (e.g., CAS 3567-62-2 analogs) ensure calibration accuracy .
Q. How does this compound compare to Diuron in terms of environmental persistence?
- Methodology : Conduct soil/water biodegradation assays under controlled conditions (pH 7, 25°C). Monitor degradation using LC-MS/MS to identify primary metabolites (e.g., 3,4-dichloroaniline) and compare half-lives. Hydroxyurea derivatives may degrade faster than dimethylureas due to reduced steric hindrance .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodology : Use AutoDock Vina for molecular docking to simulate ligand-protein interactions. Prepare the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G*) for energy minimization. Compare binding affinities with Diuron (ΔG ~-8.2 kcal/mol in Photosystem II models) to assess hydroxy substitution effects .
Q. How do structural modifications (e.g., hydroxyl vs. methyl groups) influence the herbicidal activity of urea derivatives?
- Methodology : Synthesize analogs (e.g., hydroxyurea, methylurea) and test inhibition of photosynthetic electron transport in Chlamydomonas reinhardtii. Measure IC₅₀ values via chlorophyll fluorescence assays. Hydroxy groups may enhance hydrogen bonding with D1 proteins but reduce lipid membrane permeability .
Q. What are the dominant metabolic pathways of this compound in mammalian systems, and how can metabolites be profiled?
- Methodology : Administer the compound to rodent models and collect urine/liver samples. Extract metabolites using solid-phase extraction (C18 cartridges) and analyze via UHPLC-QTOF-MS in positive ion mode. Key metabolites may include dehydroxylated ureas and 3,4-dichloroaniline conjugates .
Q. Can this compound act as a pro-drug, releasing active species under specific physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
